Calcium Green BAPTA-2 AM

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

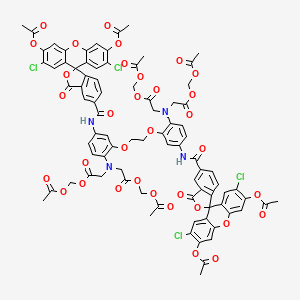

C84H66Cl4N4O34 |

|---|---|

Molekulargewicht |

1817.2 g/mol |

IUPAC-Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate |

InChI |

InChI=1S/C84H66Cl4N4O34/c1-39(93)111-35-115-75(101)31-91(32-76(102)116-36-112-40(2)94)63-15-11-49(89-79(105)47-9-13-53-51(19-47)81(107)125-83(53)55-23-59(85)69(119-43(5)97)27-65(55)123-66-28-70(120-44(6)98)60(86)24-56(66)83)21-73(63)109-17-18-110-74-22-50(12-16-64(74)92(33-77(103)117-37-113-41(3)95)34-78(104)118-38-114-42(4)96)90-80(106)48-10-14-54-52(20-48)82(108)126-84(54)57-25-61(87)71(121-45(7)99)29-67(57)124-68-30-72(122-46(8)100)62(88)26-58(68)84/h9-16,19-30H,17-18,31-38H2,1-8H3,(H,89,105)(H,90,106) |

InChI-Schlüssel |

RGPPEFZGTIEWSE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)Cl)OC(=O)C)OC(=O)C)Cl)OC3=O)OCCOC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)C1(C2=CC(=C(C=C2OC2=CC(=C(C=C21)Cl)OC(=O)C)OC(=O)C)Cl)OC9=O)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Calcium Green BAPTA-2 AM

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca²⁺]i) is paramount to understanding a vast array of cellular processes. Calcium Green BAPTA-2 AM is a high-performance, single-wavelength fluorescent indicator specifically designed for the detection of intracellular calcium dynamics. This guide provides a comprehensive overview of its properties, mechanism, and application.

Core Principles and Chemical Structure

This compound is a cell-permeant fluorescent dye belonging to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of calcium chelators. Its structure incorporates a BAPTA core, which provides high selectivity for Ca²⁺ over other divalent cations like Mg²⁺, flanked by two fluorescein-based reporter groups. In its acetoxymethyl (AM) ester form, the molecule is lipophilic and uncharged, allowing it to passively diffuse across the plasma membrane into the cell.

Once inside the cytosol, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis reaction renders the molecule charged and membrane-impermeant, effectively trapping it within the cell. A key feature of Calcium Green BAPTA-2 is that the two fluorescent moieties are thought to quench one another in the calcium-free state. The binding of a calcium ion induces a conformational change that relieves this quenching, resulting in a dramatic increase in fluorescence quantum yield.[1] This property provides a very large dynamic range and an excellent signal-to-noise ratio for detecting calcium transients.[2]

References

An In-Depth Technical Guide to Calcium Green BAPTA-2 AM: Mechanism of Action and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calcium Green BAPTA-2 AM, a fluorescent indicator widely used for the detection and quantification of intracellular calcium dynamics. This document details its mechanism of action, key quantitative properties, and detailed protocols for its application in cellular imaging experiments.

Core Mechanism of Action

This compound is a specialized chemical probe designed to measure intracellular calcium concentrations. Its functionality is based on the integration of three key components: a calcium-chelating moiety (BAPTA), a fluorescent reporter, and a cell-permeant group (AM ester).

The underlying principle of this compound's operation is a multi-step process. Initially, the acetoxymethyl (AM) ester form of the dye is cell-permeant, allowing it to passively diffuse across the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic cleavage serves a dual purpose: it renders the molecule membrane-impermeant, effectively trapping it within the cell, and it activates the calcium-binding capability of the BAPTA component.

The core of the detection mechanism lies in the interaction between the BAPTA chelator and the fluorescent reporter groups. Calcium Green-2 possesses two fluorescent reporter groups which are thought to quench one another in the calcium-free state.[1] Upon binding to intracellular calcium ions (Ca²⁺), the BAPTA moiety undergoes a conformational change. This change alleviates the quenching effect, leading to a significant increase in fluorescence emission when excited by light of the appropriate wavelength.[1] This fluorescence enhancement is directly proportional to the concentration of free intracellular calcium, allowing for quantitative measurements of calcium signaling events.

Due to its lower affinity for calcium, Calcium Green BAPTA-2 is particularly well-suited for measuring relatively high concentrations of calcium, up to 25 µM.[1]

Quantitative Data Summary

| Property | Calcium Green BAPTA-2 | Calcium Green BAPTA-1 (for reference) |

| Excitation Wavelength (Ex) | 503 nm[1] | 506 nm |

| Emission Wavelength (Em) | 536 nm[1] | 531 nm |

| Dissociation Constant (Kd) for Ca²⁺ | ~0.98 µM (in the presence of SR vesicles) | ~190 nM |

| Quantum Yield (Φ) | Not explicitly available. A significant increase in fluorescence upon Ca²⁺ binding is reported. | ~0.75 (at saturating Ca²⁺)[2] |

| Extinction Coefficient (ε) | Not explicitly available. | ~45% of maximum at 488 nm[1] |

| Fluorescence Enhancement upon Ca²⁺ Binding | ~100-fold[1] | ~14-fold |

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the mechanism of action of this compound, from cellular uptake to calcium-dependent fluorescence.

Experimental Protocols

This section provides a detailed methodology for the use of this compound in cell-based assays.

Reagent Preparation

-

This compound Stock Solution (2-5 mM):

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Reconstitute the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, to make a 2 mM stock solution from 50 µg of the dye (check the molecular weight on the product datasheet, as it can vary), add the appropriate volume of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Pluronic® F-127 Stock Solution (20% w/v in DMSO):

-

Dissolve Pluronic® F-127 in DMSO to a final concentration of 20% (w/v). This may require gentle warming and vortexing.

-

Store at room temperature.

-

-

Loading Buffer:

-

Use a buffered salt solution appropriate for your cell type, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline. The buffer should be at a physiological pH (typically 7.2-7.4).

-

Cell Loading Procedure

-

Cell Preparation:

-

Plate cells on an appropriate imaging dish or coverslip and allow them to adhere overnight in a suitable growth medium.

-

-

Preparation of Loading Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution and the Pluronic® F-127 stock solution to room temperature.

-

Prepare a fresh loading solution with a final this compound concentration typically in the range of 1-10 µM.[1] The optimal concentration should be determined empirically for each cell type and experimental condition.

-

To aid in the dispersion of the AM ester in the aqueous loading buffer, first mix the required volume of the this compound stock solution with an equal volume of the 20% Pluronic® F-127 stock solution.

-

Then, dilute this mixture into the pre-warmed loading buffer to achieve the desired final concentration.

-

-

Cell Incubation:

-

Remove the growth medium from the cells and wash once with the pre-warmed loading buffer.

-

Add the loading solution to the cells and incubate for 20-60 minutes at room temperature or 37°C.[1] The optimal incubation time and temperature should be determined empirically. Incubation at 37°C may facilitate faster loading but can also lead to compartmentalization of the dye in organelles.

-

-

Wash and De-esterification:

-

After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed loading buffer to remove any extracellular dye.

-

Incubate the cells for an additional 30 minutes in fresh loading buffer to allow for complete de-esterification of the AM groups by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip or dish on a fluorescence microscope equipped for imaging at the appropriate excitation and emission wavelengths for Calcium Green-2 (Ex: ~503 nm, Em: ~536 nm).

-

Acquire baseline fluorescence before stimulating the cells and then record the changes in fluorescence intensity upon stimulation.

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for using this compound.

References

The Principle of Calcium Green BAPTA-2 AM Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of Calcium Green BAPTA-2 AM, a fluorescent indicator designed for the quantitative measurement of intracellular calcium concentrations. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and a comparative analysis of its properties with other common calcium indicators.

Core Principle of this compound

This compound is a sophisticated chemical tool engineered to detect and quantify intracellular calcium ions (Ca²⁺). Its functionality is based on the integration of three key components: a fluorophore (the source of the fluorescent signal), a Ca²⁺-selective chelator (BAPTA), and a cell-loading-assisting moiety (the acetoxymethyl ester).

The underlying mechanism of Calcium Green indicators involves the principle of photoinduced electron transfer (PeT). In the absence of calcium, the BAPTA chelator quenches the fluorescence of the attached fluorophore.[1] The binding of Ca²⁺ to the BAPTA moiety inhibits this quenching process, leading to a significant increase in fluorescence intensity.[1]

Calcium Green BAPTA-2 is specifically designed as a lower-affinity calcium indicator compared to its counterpart, Calcium Green-1. This characteristic makes it particularly well-suited for measuring higher concentrations of intracellular calcium, with a dissociation constant (Kd) of approximately 0.98 µM.[2] Structurally, Calcium Green-2 contains two fluorescent reporter groups, which are thought to quench one another in the absence of calcium.[3] This design contributes to a much larger increase in fluorescence emission upon calcium binding compared to Calcium Green-1.[3]

The acetoxymethyl (AM) ester modification is crucial for the intracellular application of this indicator. The AM ester groups render the molecule hydrophobic and uncharged, allowing it to passively diffuse across the cell membrane.[4] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now-charged and Ca²⁺-sensitive form of the dye within the cytoplasm.[4][5]

Quantitative Data Summary

The selection of an appropriate calcium indicator is critical for the success of an experiment. The following table summarizes the key quantitative properties of Calcium Green BAPTA-2 and compares it with other commonly used green fluorescent calcium indicators.

| Indicator | Dissociation Constant (Kd) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Ca²⁺-bound) | Fluorescence Enhancement | Key Features |

| Calcium Green BAPTA-2 | ~980 nM[2] | ~505 | ~535 | Not specified | >14-fold (significantly larger than CG-1)[3] | Lower affinity, suitable for high Ca²⁺ concentrations.[3] |

| Calcium Green-1 | ~190 nM[6][7] | ~506[7][8] | ~531[7][8] | ~0.75[8] | ~14-fold[7][8] | High affinity, brighter than Fluo-3 at rest.[8] |

| Oregon Green 488 BAPTA-2 | ~580 nM[6][9] | ~494[8] | ~523[8] | Not specified | >37-fold[9] | Structurally similar to Calcium Green-2.[9] |

| Oregon Green 488 BAPTA-1 | ~170 nM[6][9] | ~494[8] | ~523[8] | ~0.7[9] | ~14-fold[9] | Efficiently excited by 488 nm laser line.[8] |

| Fluo-3 | ~390 nM[6][7] | ~506[8] | ~526[8] | ~0.14[8] | ~100-fold[6][8] | Large dynamic range, essentially non-fluorescent at rest.[6][8] |

| Fluo-2 | ~230 nM | ~490 | ~515 | Not specified | Not specified | High affinity, good intracellular loading.[10] |

Experimental Protocols

The following is a detailed methodology for loading cells with this compound and measuring intracellular calcium.

Reagent Preparation

-

This compound Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Pluronic® F-127 Solution: Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water.[11] This non-ionic detergent aids in the dispersion of the AM ester in the aqueous loading buffer.[12]

-

Probenecid Solution (Optional): Prepare a 25 mM stock solution of probenecid. Probenecid is an anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[11]

-

Assay Buffer: A common assay buffer is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.2-7.4).[5]

Cell Loading Protocol

-

Prepare Dye Loading Solution: On the day of the experiment, thaw the this compound stock solution. Prepare a dye working solution of 2 to 20 µM in your chosen assay buffer. For most cell lines, a final concentration of 4-5 µM is a good starting point.[11] The working solution should also contain 0.02% to 0.04% Pluronic® F-127 and, if desired, 1 to 2.5 mM probenecid.[11]

-

Cell Preparation: Plate cells on coverslips or in microplates appropriate for fluorescence microscopy or plate reader assays. Ensure the cells are healthy and at an appropriate confluency.

-

Dye Loading: Remove the cell culture medium and replace it with the dye loading solution.

-

Incubation: Incubate the cells at 37°C for 30 to 60 minutes.[11] The optimal incubation time can vary between cell types and should be determined empirically.

-

Washing: After incubation, remove the dye loading solution and wash the cells 2-3 times with fresh assay buffer (containing probenecid, if used) to remove any excess extracellular dye.

-

De-esterification: Incubate the cells in fresh assay buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

-

Measurement: The cells are now ready for the measurement of intracellular calcium.

Calcium Measurement

Fluorescence can be measured using a fluorescence microscope, a fluorescence microplate reader, or a flow cytometer. For Calcium Green BAPTA-2, excitation is typically performed around 505 nm, and emission is collected around 535 nm. Changes in intracellular calcium concentration will be reflected by changes in the fluorescence intensity of the dye.

Mandatory Visualizations

Signaling Pathway: Gq-PLC-IP3-Ca²⁺ Signaling

The following diagram illustrates a common signal transduction pathway where this compound can be used to monitor the release of intracellular calcium from the endoplasmic reticulum.

Caption: Gq-PLC-IP3-Ca²⁺ signaling pathway leading to intracellular calcium release.

Experimental Workflow

The following diagram outlines the key steps in a typical experiment using this compound.

Caption: Experimental workflow for intracellular calcium measurement.

Mechanism of Action of this compound

This diagram illustrates the process of cell loading, enzymatic cleavage, and calcium binding of this compound.

Caption: Mechanism of this compound cell loading and activation.

References

- 1. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.biomol.com [resources.biomol.com]

- 8. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 9. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. interchim.fr [interchim.fr]

Calcium Green BAPTA-2 AM spectral properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and applications of Calcium Green BAPTA-2 AM, a fluorescent indicator used for measuring intracellular calcium concentrations. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Properties of this compound

This compound is a visible light-excitable, single-wavelength calcium indicator. It is the acetoxymethyl (AM) ester form of the dye, which allows it to readily cross the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of the indicator in the cytoplasm. Upon binding to calcium, the dye exhibits a significant increase in fluorescence emission intensity with little to no wavelength shift.

Compared to its counterpart, Calcium Green-1, Calcium Green-2 has a lower affinity for Ca²⁺, making it particularly well-suited for measuring relatively high calcium concentrations, up to approximately 25 µM[1]. This characteristic is due to the presence of two fluorescent reporter groups that are thought to quench one another in the absence of calcium[1].

Spectral and Chemical Properties

| Property | Value (Calcium Green BAPTA-2) | Value (Calcium Green-1) | Notes |

| Excitation Wavelength (λex) | ~505 nm | ~506 nm[2] | Compatible with standard fluorescein (B123965) (FITC) filter sets and 488 nm argon-ion laser lines. |

| Emission Wavelength (λem) | ~531 nm | ~531 nm[2] | Green fluorescence emission. |

| Ca²⁺ Dissociation Constant (Kd) | ~575 nM (in vitro) | ~190 nM[2][3] | The lower affinity of Calcium Green-2 makes it suitable for measuring higher Ca²⁺ concentrations. In situ Kd values are typically higher and should be determined empirically. |

| Quantum Yield (Φ) | Data not available | ~0.75 (Ca²⁺-saturated)[4] | Quantum yield for Calcium Green-1 is significantly higher than that of Fluo-3 (~0.14)[4]. |

| Extinction Coefficient (ε) | Data not available | ~75,000 cm⁻¹M⁻¹ | Data for a similar dye, Oregon Green 488 BAPTA-1, is ~88,000 cm⁻¹M⁻¹. |

| Fluorescence Enhancement | >10-fold | ~14-fold | Refers to the increase in fluorescence intensity upon saturation with Ca²⁺. |

| Form | Acetoxymethyl (AM) Ester | - | Cell-permeant form for loading into live cells. |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in cellular calcium imaging experiments.

Reagent Preparation

Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of 1-5 mM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Vortex briefly to ensure the dye is fully dissolved.

-

For storage, the DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored desiccated at -20°C, protected from light.

Loading Buffer Preparation:

-

Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution (pH 7.2-7.4).

-

To aid in the dispersion of the AM ester in the aqueous loading buffer, the non-ionic detergent Pluronic® F-127 can be used. Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

-

(Optional) To reduce the leakage of the de-esterified indicator from the cells, an anion-transport inhibitor like probenecid (B1678239) can be added to the loading and imaging buffers. Prepare a 250 mM stock solution of probenecid in a buffer of choice.

Cell Loading Procedure

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

-

Cell Plating: Plate cells on coverslips or in imaging-appropriate microplates to allow for adherence and recovery before the experiment.

-

Prepare Loading Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution into the prepared physiological buffer to a final working concentration of 1-5 µM.

-

To facilitate loading, first mix the required volume of the dye stock solution with an equal volume of 20% Pluronic® F-127 stock solution before diluting it into the final volume of the buffer. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.

-

-

Loading:

-

Remove the culture medium from the cells and wash once with the physiological buffer.

-

Add the loading solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light. Optimal loading time and temperature are cell-type dependent. Lowering the temperature can sometimes reduce dye compartmentalization.

-

-

Wash and De-esterification:

-

After incubation, remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed physiological buffer to remove any extracellular dye.

-

Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room temperature. This allows for the complete de-esterification of the AM ester by intracellular esterases, which is crucial for the dye to become calcium-sensitive.

-

In Situ Calcium Calibration

The dissociation constant (Kd) of fluorescent indicators can vary significantly within the cellular environment compared to in vitro calibration solutions. Therefore, an in situ calibration is recommended for accurate quantification of intracellular calcium concentrations.

-

Load Cells: Load the cells with this compound as described above.

-

Prepare Calibration Buffers: Prepare a set of calibration buffers with known free Ca²⁺ concentrations. These can be made using a calcium buffer kit or by mixing Ca²⁺-free and Ca²⁺-saturating solutions containing a calcium chelator like EGTA.

-

Cell Permeabilization: Expose the loaded cells to the calibration buffers in the presence of a calcium ionophore (e.g., ionomycin (B1663694) or A23187) and a protonophore (to dissipate mitochondrial calcium gradients). This will equilibrate the intracellular and extracellular Ca²⁺ concentrations.

-

Determine F_min and F_max:

-

F_min: Measure the fluorescence intensity of the cells in a Ca²⁺-free buffer (containing EGTA) to determine the fluorescence of the indicator in the absence of calcium.

-

F_max: Measure the fluorescence intensity in a Ca²⁺-saturating buffer to determine the maximum fluorescence of the indicator.

-

-

Calculate [Ca²⁺]: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(F - F_min) / (F_max - F)] Where:

-

[Ca²⁺] is the intracellular calcium concentration.

-

Kd is the in situ determined dissociation constant.

-

F is the fluorescence intensity of the indicator at experimental calcium levels.

-

F_min is the fluorescence in the absence of calcium.

-

F_max is the fluorescence of the calcium-saturated indicator.

-

Visualizations

Gq-Coupled GPCR Signaling Pathway

The following diagram illustrates a common signaling pathway where this compound is used to monitor changes in intracellular calcium. This pathway is initiated by the activation of a Gq-coupled G-protein coupled receptor (GPCR).

Caption: GPCR-mediated intracellular calcium signaling pathway.

Experimental Workflow for Calcium Imaging

This diagram outlines the key steps involved in a typical calcium imaging experiment using this compound.

Caption: Experimental workflow for cellular calcium imaging.

References

An In-depth Technical Guide to Calcium Green BAPTA-2 AM: Excitation, Emission, and Application in Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent calcium indicator, Calcium Green BAPTA-2 AM. It details its spectral properties, provides a thorough experimental protocol for its use in measuring intracellular calcium concentrations, and illustrates its application in the context of a key cellular signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are focused on the intricate dynamics of intracellular calcium signaling.

Core Properties of this compound

This compound is a visible light-excitable, single-wavelength fluorescent indicator used for the detection of intracellular calcium. As an acetoxymethyl (AM) ester, it is cell-permeant and becomes fluorescently responsive to calcium upon hydrolysis by intracellular esterases. Structurally, it is a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), a calcium chelator known for its high selectivity for Ca²⁺ over other divalent cations such as Mg²⁺.

Spectral and Physicochemical Properties

Quantitative data for this compound is not as widely published as for its counterpart, Calcium Green-1. However, based on available information from suppliers and data for structurally similar indicators, the following properties can be summarized. It is important to note that the dissociation constant (Kd) can be influenced by experimental conditions such as pH, temperature, and the intracellular environment.

| Property | Value | Notes |

| Excitation Maximum (Ex) | ~488 nm | Can be effectively excited by the 488 nm argon-ion laser line. A broader excitation range is reported as 451-495 nm[1]. |

| Emission Maximum (Em) | ~510 nm | A broader emission range is reported as 496-570 nm[1]. |

| Dissociation Constant (Kd) for Ca²⁺ | ~0.98 µM | This value was determined for Calcium Green-2 in the presence of sarcoplasmic reticulum vesicles[2]. For comparison, the related Oregon Green 488 BAPTA-2 has a Kd of ~580 nM[3][4]. |

| Quantum Yield | Not explicitly found for BAPTA-2 | For comparison, the quantum yield of the Ca²⁺-bound form of the related Calcium Green-1 is high, approximately 0.75[5]. |

| Form | Acetoxymethyl (AM) ester | Cell-permeant form. |

Experimental Protocol: Measurement of Intracellular Calcium

This protocol outlines the key steps for loading cells with this compound and measuring changes in intracellular calcium concentration. The protocol is a synthesis of best practices for using AM ester-based calcium indicators[6][7][8][9][10].

Reagent Preparation

-

This compound Stock Solution: Prepare a 1-5 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Pluronic F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous loading buffers.

-

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline buffered with HEPES to a pH of 7.2-7.4.

-

Probenecid (B1678239) Stock Solution (Optional): Prepare a 100 mM stock solution of probenecid in a suitable solvent (e.g., 1 M NaOH, then neutralize). Probenecid is an anion-exchange transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.

Cell Loading Procedure

-

Cell Preparation: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) and culture to the desired confluency.

-

Prepare Loading Solution: On the day of the experiment, thaw the this compound stock solution. Prepare the final loading solution by diluting the stock solution into the loading buffer to a final concentration of 1-5 µM. To aid in dye solubilization, first mix the required volume of the dye stock solution with an equal volume of the 20% Pluronic F-127 stock solution before diluting in the loading buffer. The final concentration of Pluronic F-127 should be approximately 0.02-0.04%. If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.

-

Dye Loading: Remove the culture medium from the cells and wash once with the loading buffer. Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type to ensure adequate dye loading while minimizing compartmentalization of the dye into organelles[10].

-

Washing: After incubation, gently wash the cells two to three times with fresh, pre-warmed loading buffer (containing probenecid if used during loading) to remove extracellular dye.

-

De-esterification: Incubate the cells in fresh loading buffer for an additional 30 minutes at room temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases.

Fluorescence Measurement

-

Imaging Setup: Place the prepared cells on a fluorescence microscope equipped with appropriate filters for fluorescein (B123965) (FITC). A standard FITC filter set (excitation ~488 nm, emission ~520 nm) is suitable for this compound.

-

Data Acquisition: Acquire baseline fluorescence intensity before stimulating the cells. Upon addition of a stimulus expected to elicit a calcium response, record the change in fluorescence intensity over time.

-

Data Analysis: The change in intracellular calcium concentration is typically represented as the ratio of the fluorescence signal (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.

Application in a Gq-Coupled Signaling Pathway

This compound is an excellent tool for studying intracellular calcium release mediated by G-protein coupled receptors (GPCRs), particularly those coupled to the Gq alpha subunit. A classic example is the activation of the phospholipase C (PLC) pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. resources.biomol.com [resources.biomol.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Calcium Green-2 BAPTA AM: Properties and Methodologies

For researchers, scientists, and professionals in drug development, the precise measurement of intracellular calcium (Ca²⁺) is paramount for understanding a vast array of cellular processes. Calcium Green-2 BAPTA AM is a fluorescent indicator designed for the detection of intracellular calcium, offering insights into signaling pathways and cellular responses. This guide provides a comprehensive overview of its calcium dissociation constant (Kd), detailed experimental protocols, and the logical framework for its application.

Core Properties of Calcium Green-2

Calcium Green-2 is a visible light-excitable calcium indicator that exhibits an increase in fluorescence intensity upon binding to Ca²⁺. It belongs to the same family as Calcium Green-1 and Oregon Green 488 BAPTA indicators. A key structural feature of Calcium Green-2 is the presence of two fluorophores per BAPTA chelator molecule, which is similar to Oregon Green 488 BAPTA-2.[1] This design contributes to a significant increase in fluorescence upon calcium binding. The acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active indicator within the cytosol.

Quantitative Data: Calcium Dissociation Constant (Kd)

The dissociation constant (Kd) is a critical parameter that defines the affinity of a chelator for its ion, in this case, Calcium Green-2 for Ca²⁺. It represents the concentration of Ca²⁺ at which half of the indicator molecules are bound to the ion. The selection of an appropriate indicator is often guided by its Kd relative to the expected calcium concentrations in the experimental system. For optimal measurement, the Ca²⁺ concentration should ideally fall within the range of 0.1 to 10 times the Kd of the indicator.

The reported Kd for Calcium Green-2 can vary depending on the experimental conditions such as temperature, pH, ionic strength, and the presence of other ions like magnesium. A study measuring Ca²⁺ dissociation from purified calsequestrin in the presence of sarcoplasmic reticulum (SR) vesicles determined the Kd of Calcium Green-2 to be 0.98 µM . For comparison, the structurally similar indicator, Oregon Green 488 BAPTA-2, has a reported Kd of approximately 580 nM under specific in vitro conditions.[1]

| Indicator | Reported Kd (µM) | Measurement Conditions | Reference |

| Calcium Green-2 | 0.98 | In the presence of SR vesicles | --INVALID-LINK-- |

| Oregon Green 488 BAPTA-2 | 0.58 | In vitro at ~22°C in the absence of Mg²⁺ | --INVALID-LINK-- |

| Calcium Green-1 | 0.19 | In vitro | --INVALID-LINK-- |

| Calcium Green-5N | ~14 | Low-affinity indicator, in vitro in the absence of Mg²⁺ | --INVALID-LINK-- |

Experimental Protocols

In Vitro Determination of Calcium Dissociation Constant (Kd)

Accurate determination of the Kd under specific experimental conditions is crucial for quantitative Ca²⁺ measurements. The following protocol outlines a general method for in vitro Kd determination using calcium-EGTA buffers.

Materials:

-

Calcium Green-2, salt form

-

High-purity calcium chloride (CaCl₂) solution

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Potassium chloride (KCl)

-

Deionized water

-

Spectrofluorometer

Procedure:

-

Buffer Preparation: Prepare a Ca²⁺-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2).

-

Stock Solutions:

-

Prepare a concentrated stock solution of Calcium Green-2 in the Ca²⁺-free buffer.

-

Prepare a series of Ca²⁺-EGTA calibration buffers with known free Ca²⁺ concentrations. This is typically achieved by mixing stock solutions of Ca²⁺-free EGTA and Ca²⁺-bound EGTA in precise ratios. Specialized software can be used to calculate the free Ca²⁺ concentration based on the stability constant of EGTA for Ca²⁺ at the specific pH, temperature, and ionic strength.

-

-

Fluorescence Measurement:

-

Add a small aliquot of the Calcium Green-2 stock solution to each calibration buffer to reach a final concentration in the low micromolar range.

-

Measure the fluorescence intensity (F) of each sample using a spectrofluorometer with appropriate excitation and emission wavelengths for Calcium Green (excitation ~506 nm, emission ~531 nm).

-

Determine the minimum fluorescence (Fmin) by measuring the intensity in a Ca²⁺-free buffer (containing a high concentration of EGTA).

-

Determine the maximum fluorescence (Fmax) by measuring the intensity in a buffer with a saturating concentration of Ca²⁺.

-

-

Kd Calculation: The Kd can be calculated using the following equation: Kd = [Ca²⁺] * (Fmax - F) / (F - Fmin)

A plot of the fluorescence intensity against the free Ca²⁺ concentration will yield a sigmoidal curve from which the Kd can be determined as the Ca²⁺ concentration at half-maximal fluorescence.

Intracellular Calcium Measurement using Calcium Green-2 AM

This protocol describes the loading of cells with Calcium Green-2 AM and the subsequent measurement of intracellular Ca²⁺ changes.

Materials:

-

Calcium Green-2 AM

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127 (optional, to aid in dye solubilization)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cultured cells on coverslips or in a microplate

-

Fluorescence microscope or plate reader

Procedure:

-

Loading Solution Preparation:

-

Prepare a stock solution of Calcium Green-2 AM in anhydrous DMSO (typically 1-5 mM).

-

For the working solution, dilute the stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-10 µM. The addition of Pluronic F-127 (at a final concentration of 0.02-0.04%) can help to prevent dye aggregation.

-

-

Cell Loading:

-

Remove the cell culture medium and wash the cells with the physiological buffer.

-

Incubate the cells with the Calcium Green-2 AM loading solution for 15-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.

-

After loading, wash the cells with the physiological buffer to remove excess dye.

-

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh physiological buffer to allow for the complete de-esterification of the AM ester by intracellular esterases.

-

Fluorescence Measurement:

-

Mount the coverslip on a fluorescence microscope or place the microplate in a plate reader.

-

Excite the cells at approximately 488 nm and record the emission at around 530 nm.

-

Establish a baseline fluorescence before stimulating the cells with an agonist or other treatment.

-

Record the changes in fluorescence intensity over time to monitor the dynamics of intracellular Ca²⁺.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for intracellular calcium measurement and a simplified representation of a Ca²⁺ signaling pathway.

References

A Technical Guide to the Photophysical Properties and Application of Calcium Green-2 AM

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Calcium Green BAPTA-2 AM, a cell-permeant fluorescent indicator used for the detection of intracellular calcium. The focus is on its core photophysical properties, particularly its quantum yield, and the experimental protocols for its application in cellular imaging.

Introduction to Calcium Green-2 AM

This compound is the acetoxymethyl (AM) ester form of the calcium indicator Calcium Green-2. As an AM ester, the molecule is electrically neutral and can readily diffuse across the plasma membrane into the cytoplasm of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, resulting in the charged, membrane-impermeant form, Calcium Green-2. This active form of the dye is a highly specific chelator for calcium ions (Ca²⁺).

Upon binding to Ca²⁺, the fluorescence intensity of Calcium Green-2 increases significantly, allowing for the visualization and quantification of changes in intracellular calcium concentration. Structurally, Calcium Green-2 contains two fluorescent reporter groups which are thought to quench one another in the absence of calcium. This quenching is relieved upon calcium binding, leading to a substantial increase in fluorescence emission.[1]

Photophysical Properties

A critical parameter for any fluorescent probe is its fluorescence quantum yield (Φ), which describes the efficiency of the conversion of absorbed photons into emitted photons. While a precise numerical value for the quantum yield of the Ca²⁺-bound form of Calcium Green-2 is not consistently reported in the literature, it is characterized as a very bright indicator. It is known to undergo a much larger increase in fluorescence emission upon calcium binding compared to its analogue, Calcium Green-1.[1] Furthermore, Calcium Green-2 is essentially non-fluorescent in the absence of Ca²⁺ and exhibits an approximately 100-fold increase in emission intensity upon Ca²⁺ binding, suggesting a high quantum yield for the bound form.[2]

For comparative purposes, the photophysical properties of Calcium Green-2 and the closely related and well-characterized Calcium Green-1 are summarized in the table below.

| Property | Calcium Green-2 (Ca²⁺-bound) | Calcium Green-1 (Ca²⁺-bound) | Fluo-3 (Ca²⁺-bound) |

| Quantum Yield (Φ) | Not explicitly reported; qualitatively high | ~0.75[2][3][4] | ~0.14[3][4][5] |

| Excitation Maximum (λex) | ~506 nm | ~506 nm[3] | ~506 nm[3][4] |

| Emission Maximum (λem) | ~531 nm | ~531 nm[3] | ~526 nm[3][4] |

| Dissociation Constant (Kd) for Ca²⁺ | ~550 nM[2] | ~190 nM[3][4] | ~390 nM[3][4] |

| Fluorescence Intensity Increase | ~100-fold[2] | ~14-fold[3][4] | ~100-fold[3][4] |

Experimental Protocols

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of a fluorophore such as Calcium Green-2 is typically determined using a comparative method. This involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield, under identical experimental conditions.

Methodology:

-

Standard Selection: A quantum yield standard with spectral properties that overlap with Calcium Green-2 should be chosen. For green-emitting dyes, fluorescein (B123965) in 0.1 M NaOH (Φ = 0.95) or rhodamine 6G in ethanol (B145695) (Φ = 0.95) are common choices.

-

Sample Preparation:

-

Prepare a series of dilute solutions of both the Calcium Green-2 (in a Ca²⁺-saturating buffer) and the quantum yield standard in a suitable solvent (e.g., aqueous buffer for Calcium Green-2, ethanol for rhodamine 6G).

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

-

Record the absorbance at the chosen excitation wavelength (e.g., 488 nm).

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the Calcium Green-2 and the standard.

-

The quantum yield of the Calcium Green-2 (Φ_X) can then be calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions, respectively.

-

Intracellular Calcium Imaging with Calcium Green-2 AM

This protocol outlines the general steps for loading cells with Calcium Green-2 AM and performing fluorescence microscopy to monitor changes in intracellular Ca²⁺.

Methodology:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluency.

-

-

Loading Solution Preparation:

-

Prepare a stock solution of Calcium Green-2 AM (typically 1-5 mM) in anhydrous DMSO.

-

Prepare a loading buffer, which is typically a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer at pH 7.2-7.4.

-

On the day of the experiment, dilute the Calcium Green-2 AM stock solution into the loading buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

To aid in the dispersion of the AM ester in the aqueous buffer, a non-ionic detergent like Pluronic F-127 can be added to the loading buffer at a final concentration of 0.02-0.04% (w/v).

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash them once with the loading buffer.

-

Add the Calcium Green-2 AM loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically.

-

-

De-esterification:

-

After loading, aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer to remove any extracellular dye.

-

Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for the complete hydrolysis of the AM esters by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip or dish onto the stage of a fluorescence microscope equipped for live-cell imaging.

-

Excite the cells at ~488 nm and collect the fluorescence emission at ~530 nm.

-

Acquire a baseline fluorescence image before stimulating the cells.

-

Apply a stimulus (e.g., a GPCR agonist, ionophore) to induce a change in intracellular Ca²⁺ concentration and record the resulting changes in fluorescence intensity over time.

-

Visualization of Signaling Pathways and Workflows

GPCR-Mediated Calcium Signaling Pathway

The following diagram illustrates a common signaling pathway where an agonist binds to a G-protein coupled receptor (GPCR), leading to an increase in intracellular calcium, which can be detected by Calcium Green-2.

Caption: GPCR-mediated intracellular calcium release pathway.

Experimental Workflow for Intracellular Calcium Imaging

This diagram outlines the key steps involved in preparing cells and performing a calcium imaging experiment using Calcium Green-2 AM.

Caption: Workflow for intracellular calcium imaging.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 4. resources.biomol.com [resources.biomol.com]

- 5. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]

The Crucial Role of the Acetoxymethyl Ester in Calcium Green BAPTA-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal function of the acetoxymethyl (AM) ester in the context of the fluorescent calcium indicator, Calcium Green BAPTA-2. Understanding this chemical modification is fundamental to the successful application of this and similar probes for monitoring intracellular calcium dynamics, a cornerstone of cellular signaling research.

Core Principle: Overcoming the Cellular Barrier

The fundamental challenge in measuring intracellular ions is the impermeable nature of the cell membrane to charged molecules. Calcium indicators, including the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) core of Calcium Green, are carboxylic acids. In their active, ion-binding state, they carry a negative charge, preventing their passive diffusion into living cells.[1]

The AM ester modification is a chemical strategy to temporarily neutralize these charges. By converting the carboxylic acid groups into acetoxymethyl esters, the molecule becomes uncharged and significantly more hydrophobic.[1][2] This lipophilic nature allows the "pro-form" of the indicator, Calcium Green BAPTA-2 AM, to readily permeate the lipid bilayer of the cell membrane.

Intracellular Activation: The Role of Esterases

Once inside the cell, the AM ester groups are recognized and cleaved by ubiquitous intracellular enzymes called esterases.[1][2][3] This enzymatic hydrolysis releases the AM groups, regenerating the free carboxylic acids. This process achieves two critical outcomes:

-

Activation: The regenerated carboxylic acid groups are essential for the BAPTA moiety to effectively chelate calcium ions. The AM ester form itself does not bind calcium.[3][4]

-

Trapping: The removal of the lipophilic AM groups renders the molecule hydrophilic and negatively charged again. This charged form, Calcium Green BAPTA-2, is now trapped within the cytoplasm, as it can no longer freely diffuse back across the cell membrane.[1][2]

The following diagram illustrates this cell loading and activation mechanism.

Caption: Mechanism of cell loading and activation of this compound.

Quantitative Data Summary

The properties of Calcium Green BAPTA-2 determine its suitability for specific applications, particularly for measuring high calcium concentrations.

| Property | Value | Significance | Reference |

| Calcium Dissociation Constant (Kd) | ~570 nM | Lower affinity compared to indicators like Calcium Green-1 (~190 nM), making it suitable for measuring higher calcium concentrations without saturation. | [5] |

| Excitation Maximum (Ex) | ~506 nm | Compatible with common laser lines (e.g., 488 nm Argon laser) and standard FITC filter sets. | [6] |

| Emission Maximum (Em) | ~531 nm | Green fluorescence emission, easily detectable with standard microscopy equipment. | [6] |

| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | Provides a large dynamic range and high signal-to-noise ratio for detecting changes in calcium levels. | [7] |

Experimental Protocols

Preparation of Stock and Working Solutions

Materials:

-

This compound

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)[2]

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Protocol:

-

Stock Solution (2-5 mM): Prepare a stock solution of this compound in anhydrous DMSO. It is crucial to use high-quality DMSO and keep the stock solution desiccated, as AM esters are susceptible to hydrolysis from moisture.[2] Store frozen at ≤–20°C, protected from light.

-

Pluronic® F-127 Solution (10-20% w/v in DMSO): Pluronic® F-127 is a non-ionic detergent that aids in dispersing the hydrophobic AM ester in aqueous loading buffers, preventing precipitation and improving loading efficiency.[3][4][8]

-

Working Solution (1-10 µM): On the day of the experiment, prepare the working solution. First, mix the this compound stock solution with an equal volume of the Pluronic® F-127 solution. Then, dilute this mixture into the physiological buffer to the final desired concentration. The optimal concentration must be determined empirically for each cell type but typically ranges from 1-10 µM.[5] Use the lowest concentration that provides a sufficient signal to avoid artifacts from dye overloading.[5]

Cell Loading Protocol

Materials:

-

Cultured cells on coverslips or in microplates

-

Prepared working solution of this compound

-

Physiological buffer (e.g., HBSS)

Protocol:

-

Wash Cells: Aspirate the culture medium from the cells and wash once with the physiological buffer.

-

Load Dye: Add the working solution to the cells.

-

Incubate: Incubate the cells for 20-60 minutes. The optimal incubation time and temperature (room temperature or 37°C) can vary between cell types and should be optimized to ensure complete hydrolysis of the AM ester.[5][9]

-

Wash and De-esterification: After loading, wash the cells at least twice with fresh physiological buffer to remove any extracellular dye.

-

Resting Period: Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification by intracellular esterases.

-

Imaging: The cells are now ready for fluorescence imaging to monitor intracellular calcium changes.

The following diagram outlines the experimental workflow for cell loading.

Caption: Experimental workflow for loading cells with this compound.

Signaling Pathway Example: Gq-PLC Pathway

Calcium Green BAPTA-2 is frequently used to study signaling pathways that involve changes in intracellular calcium. A classic example is the Gq protein-coupled receptor (GPCR) pathway.

Caption: Simplified Gq-PLC signaling pathway leading to intracellular Ca²⁺ release.

Conclusion

The acetoxymethyl ester is an indispensable component of the Calcium Green BAPTA-2 indicator, enabling its use in live-cell imaging. This pro-drug approach allows the otherwise membrane-impermeant molecule to enter the cell, where it is activated and trapped. A thorough understanding of this mechanism, coupled with optimized experimental protocols, is essential for researchers to accurately measure and interpret the complex and vital roles of calcium in cellular function.

References

- 1. What is an AM ester? | AAT Bioquest [aatbio.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. interchim.fr [interchim.fr]

- 4. biotium.com [biotium.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

A Technical Comparison of Calcium Green-1 and Calcium Green BAPTA-2 AM for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of two popular fluorescent calcium indicators, Calcium Green-1 AM and Calcium Green BAPTA-2 AM. This document outlines their core properties, experimental considerations, and applications in cellular and physiological research, with a focus on quantitative data and detailed methodologies.

Core Properties: A Quantitative Comparison

The selection of an appropriate calcium indicator is paramount for the accurate measurement of intracellular calcium dynamics. The key parameters that differentiate Calcium Green-1 and this compound are summarized below. It is important to note that direct, comprehensive quantitative data for this compound is limited in publicly available literature. Therefore, data for Oregon Green 488 BAPTA-2, a structurally and functionally similar indicator, is used as a proxy and is clearly noted.

| Property | Calcium Green-1 | Calcium Green BAPTA-2 (as Oregon Green 488 BAPTA-2) |

| Dissociation Constant (Kd) | ~190 nM[1][2] | ~580 nM[3][4] |

| Quantum Yield (Φ) | ~0.75 (Ca²⁺-saturated)[1][2] | High (exact value not specified)[3][4] |

| Excitation Maximum (Ex) | ~506 nm[2] | ~494 nm |

| Emission Maximum (Em) | ~531 nm[2] | ~523 nm |

| Fluorescence Enhancement | ~14-fold[1][2] | ~100-fold[2] |

Calcium Green-1 is a high-affinity indicator, making it well-suited for detecting small, transient changes in intracellular calcium, particularly from resting levels. Its high quantum yield contributes to bright signals, even at low concentrations.

This compound (represented by Oregon Green 488 BAPTA-2) , with its lower calcium affinity, is more suitable for measuring larger, more sustained increases in intracellular calcium, such as those seen in response to strong agonist stimulation.[5] The significant fluorescence enhancement of this indicator provides a large dynamic range for detecting substantial changes in calcium concentration.

Experimental Protocols

The following protocols provide a general framework for the use of Calcium Green-1 AM and this compound in cell-based assays. Optimization for specific cell types and experimental conditions is recommended.

AM Ester Loading Protocol for Adherent Cells

-

Cell Preparation: Plate cells on an appropriate imaging dish or plate and culture to the desired confluency.

-

Reagent Preparation:

-

Prepare a stock solution of the Calcium Green AM ester (1-5 mM) in anhydrous DMSO.

-

Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with or without calcium and magnesium, depending on the experimental requirements.

-

For improved dye loading and retention, Pluronic® F-127 (0.02-0.04% final concentration) and an anion-transport inhibitor like probenecid (B1678239) (1-2.5 mM final concentration) can be added to the loading buffer.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Add the loading buffer containing the Calcium Green AM ester (typically 1-5 µM final concentration) to the cells.

-

Incubate for 30-60 minutes at 37°C.

-

-

Washing:

-

Remove the loading buffer.

-

Wash the cells 2-3 times with fresh, pre-warmed buffer to remove extracellular dye.

-

-

De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, trapping the active indicator inside the cells.

-

Imaging: Proceed with fluorescence imaging using appropriate filter sets (e.g., FITC).

In Situ Calcium Calibration

To obtain quantitative measurements of intracellular calcium concentrations, an in situ calibration is often necessary. This typically involves treating the dye-loaded cells with a calcium ionophore (e.g., ionomycin) in the presence of buffers with known high (saturating) and low (calcium-free, with a chelator like EGTA) calcium concentrations to determine the maximum (Fmax) and minimum (Fmin) fluorescence intensities. The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:

[Ca²⁺] = Kd * (F - Fmin) / (Fmax - F)

Signaling Pathways and Experimental Workflows

GPCR-Mediated Calcium Signaling

A common application for these indicators is the study of G-protein coupled receptor (GPCR) signaling pathways that involve the mobilization of intracellular calcium. The following diagram illustrates a typical Gq-coupled GPCR signaling cascade.

Caption: GPCR-mediated intracellular calcium release pathway.

Experimental Workflow for Calcium Imaging

The following diagram outlines a typical workflow for a calcium imaging experiment using fluorescent indicators.

References

Technical Guide: Calcium Green BAPTA-2 AM for Intracellular Calcium Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Calcium Green BAPTA-2 AM, a fluorescent indicator for measuring intracellular calcium concentrations. It covers the core principles of its function, detailed protocols for its application, and relevant biological signaling pathways.

Introduction to this compound

This compound is a visible light-excitable, single-wavelength fluorescent dye used for the detection of intracellular calcium ([Ca²⁺]i). As a derivative of the BAPTA chelator, it exhibits high selectivity for Ca²⁺. The acetoxymethyl (AM) ester modification renders the molecule cell-permeant, allowing it to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of the indicator in the cytoplasm.

In its calcium-free state, the fluorescence of Calcium Green-2 is quenched. Upon binding to Ca²⁺, the dye undergoes a conformational change that results in a significant increase in fluorescence emission intensity with minimal wavelength shift. This property makes it a valuable tool for monitoring changes in [Ca²⁺]i in various cell types and experimental systems.

Quantitative Data

Table 1: Spectral and Chemical Properties of Calcium Green Dyes

| Property | This compound | Calcium Green-1 (for comparison) |

| Excitation Wavelength (Ex) | ~490-506 nm | ~506 nm[1] |

| Emission Wavelength (Em) | ~531 nm | ~531 nm[1] |

| Calcium Dissociation Constant (Kd) | ~550 nM | ~190 nM[1][2] |

| Fluorescence Enhancement upon Ca²⁺ Binding | >10-fold | ~14-fold[1] |

| Quantum Yield (Φ) of Ca²⁺-bound form | Data not available | ~0.75[1] |

| Molar Extinction Coefficient (ε) | Data not available | Data not available |

Note: The Kd value is a measure of the dye's affinity for calcium. The higher Kd of Calcium Green-2 makes it suitable for measuring higher calcium concentrations compared to Calcium Green-1.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in intracellular calcium imaging.

Caption: Mechanism of this compound action.

Caption: A typical experimental workflow for using this compound.

Experimental Protocols

The following is a general protocol for loading cells with this compound. Optimal conditions may vary depending on the cell type and experimental setup.

4.1. Reagent Preparation

-

This compound Stock Solution: Prepare a 1-5 mM stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C, protected from light and moisture.

-

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline buffered with HEPES to pH 7.2-7.4.

-

Pluronic F-127 (optional): A 20% (w/v) stock solution in DMSO can be used to aid in the dispersion of the AM ester in the aqueous loading buffer.

-

Probenecid (optional): A stock solution (e.g., 250 mM) can be prepared to inhibit organic anion transporters, which can extrude the active dye from some cell types.

4.2. Cell Loading Protocol (Adherent Cells)

-

Culture cells to the desired confluency on glass coverslips or in a clear-bottom, black-walled microplate.

-

Prepare the loading solution by diluting the this compound stock solution into the loading buffer to a final concentration of 1-10 µM.

-

If using Pluronic F-127, first mix the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting in the loading buffer. The final concentration of Pluronic F-127 should be around 0.02-0.04%.

-

If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.

-

Aspirate the culture medium from the cells and wash once with the loading buffer (without the dye).

-

Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

-

After incubation, aspirate the loading solution and wash the cells two to three times with fresh, pre-warmed loading buffer (without the dye) to remove any extracellular indicator.

-

Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester.

-

The cells are now ready for fluorescence imaging.

4.3. Data Acquisition and Analysis

-

Mount the coverslip or microplate on a fluorescence microscope equipped with appropriate filters for fluorescein-like dyes (excitation ~490 nm, emission ~530 nm).

-

Acquire a baseline fluorescence image before stimulating the cells.

-

Introduce the stimulus (e.g., agonist, ionophore) and record the changes in fluorescence intensity over time.

-

Data is typically expressed as the change in fluorescence (ΔF) relative to the initial fluorescence (F₀), i.e., ΔF/F₀.

Application in Signaling Pathway Analysis

This compound is widely used to study intracellular calcium signaling in response to various stimuli. A common application is monitoring the activation of G-protein coupled receptors (GPCRs) that couple to the Gq pathway, leading to the release of calcium from intracellular stores. Another important area of research is the role of calcium in smooth muscle contraction.

The following diagram illustrates a simplified signaling pathway for GPCR-mediated calcium release and subsequent smooth muscle contraction.

Caption: GPCR-mediated calcium signaling in smooth muscle contraction.[3][4][5]

Conclusion

This compound is a robust and sensitive fluorescent indicator for monitoring intracellular calcium dynamics. Its visible light excitation spectrum makes it compatible with standard fluorescence microscopy and less phototoxic to cells compared to UV-excitable dyes. By understanding its properties and following optimized protocols, researchers can effectively utilize this tool to investigate a wide range of calcium-dependent cellular processes, from GPCR signaling to muscle contraction, advancing both basic research and drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for Live Cell Imaging with Calcium Green BAPTA-2 AM

Introduction

Calcium Green BAPTA-2 AM is a fluorescent indicator used for the quantitative imaging of intracellular calcium dynamics in live cells. As a member of the Calcium Green family of dyes, it is excitable by visible light, which minimizes phototoxicity and cellular autofluorescence compared to UV-excitable indicators.[1] Upon binding to calcium ions (Ca²⁺), this compound exhibits a significant increase in fluorescence emission intensity with minimal wavelength shift.[1] This property makes it a valuable tool for researchers and drug development professionals studying cellular signaling pathways where calcium is a key second messenger.[2][3]

The acetoxymethyl (AM) ester form of the dye allows for passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of the dye within the cytosol.[3][4] this compound is particularly well-suited for detecting relatively high concentrations of intracellular calcium due to its lower binding affinity compared to its counterpart, Calcium Green-1.[1]

Principle of Action

The fluorescence of Calcium Green BAPTA-2 is based on a "photoinduced electron transfer" (PeT) mechanism. In its calcium-free state, the fluorescence of the indicator is quenched. The binding of Ca²⁺ inhibits this quenching, leading to a dramatic increase in fluorescence quantum yield and, consequently, a bright fluorescent signal upon excitation.

Spectral Properties

The approximate excitation and emission maxima for the Calcium Green family of indicators are centered around 506 nm and 531 nm, respectively, making them compatible with standard FITC/GFP filter sets.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and related indicators. It is important to note that optimal concentrations and incubation times can vary depending on the cell type and experimental conditions.

| Parameter | This compound | Notes |

| Excitation Wavelength (Ex) | ~506 nm | Compatible with 488 nm laser lines. |

| Emission Wavelength (Em) | ~531 nm | |

| Typical Loading Concentration | 2-20 µM | Optimization is recommended for each cell line.[5] |

| Typical Incubation Time | 30-60 minutes | Temperature and cell type dependent.[5] |

| Incubation Temperature | 37°C | Standard cell culture conditions.[5] |

| De-esterification Time | ~30 minutes | Allows for complete cleavage of AM esters by intracellular esterases. |

| Dissociation Constant (Kd) | Higher than Calcium Green-1 | Suitable for measuring higher calcium concentrations.[1] |

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (2-5 mM):

-

Prepare a stock solution by dissolving the lyophilized this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[5] Avoid repeated freeze-thaw cycles.[5]

2. Pluronic F-127 Stock Solution (20% w/v):

-

Dissolve Pluronic F-127 in DMSO. This non-ionic surfactant helps to prevent the aggregation of the AM ester in aqueous media and aids in its dispersal.

3. Loading Buffer:

-

A common loading buffer is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

On the day of the experiment, prepare the working solution of this compound in the loading buffer. The final concentration should typically be in the range of 2-20 µM.[5]

-

To aid in dye solubilization, first dilute the this compound stock solution in a small volume of loading buffer containing Pluronic F-127 (final concentration of ~0.02-0.04%).[5] Then, add this solution to the total volume of loading buffer.

Cell Loading Protocol

-

Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Wash: Gently wash the cells once with pre-warmed loading buffer to remove any residual serum.

-

Loading: Replace the buffer with the this compound working solution.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[5] The optimal incubation time may need to be determined empirically for each cell type.

-

Wash and De-esterification: After incubation, gently wash the cells two to three times with pre-warmed loading buffer to remove excess dye.

-

De-esterification: Incubate the cells in fresh, pre-warmed loading buffer for an additional 30 minutes at 37°C to allow for the complete de-esterification of the dye by intracellular esterases.[6]

-

Imaging: The cells are now ready for live cell imaging. Mount the dish or coverslip on the microscope stage and proceed with image acquisition.

Live Cell Imaging

-

Microscope Setup: Use a fluorescence microscope equipped with a light source and filter set appropriate for this compound (e.g., a standard FITC or GFP filter set).

-

Image Acquisition: Acquire images at appropriate time intervals to capture the dynamics of the calcium signal. Be mindful of potential phototoxicity and photobleaching by minimizing exposure time and excitation light intensity.

-

Data Analysis: Analyze the changes in fluorescence intensity over time in regions of interest (ROIs) corresponding to individual cells or subcellular compartments. The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Generalized calcium signaling pathway.

Caption: Live cell imaging workflow.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Asante Calcium Green and Asante Calcium Red—Novel Calcium Indicators for Two-Photon Fluorescence Lifetime Imaging | PLOS One [journals.plos.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 5. harlanteklad.cn [harlanteklad.cn]

- 6. moodle2.units.it [moodle2.units.it]

Application Notes: Calcium Green BAPTA-2 AM for Neuronal Imaging

Introduction

Calcium Green BAPTA-2 AM is a cell-permeant fluorescent indicator used to measure intracellular calcium concentrations. Like other acetoxymethyl (AM) ester dyes, it passively crosses the cell membrane of live neurons. Once inside, ubiquitous intracellular esterases cleave the AM ester group, trapping the active, calcium-sensitive form of the dye within the cytosol. Calcium Green BAPTA-2 is derived from fluorescein (B123965) and the calcium chelator BAPTA.[1][2] Upon binding to Ca²⁺, the dye exhibits a significant increase in fluorescence emission intensity with minimal wavelength shift.[3]

Compared to its counterpart, Calcium Green-1, Calcium Green-2 has a lower affinity for calcium, making it particularly well-suited for measuring high-amplitude calcium spikes, with a dissociation constant (Kd) in the micromolar range.[3] This property is advantageous for studying neuronal activity involving large and rapid changes in intracellular calcium, such as during action potentials or excitotoxic events.

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective loading and use of this compound for monitoring calcium dynamics in neuronal preparations.

Quantitative Data Summary

Optimal loading conditions for AM ester dyes can vary significantly between cell types, preparations (e.g., cultured cells vs. brain slices), and experimental goals. The following tables summarize typical concentration ranges and incubation parameters derived from protocols for Calcium Green and other analogous fluorescent calcium indicators like Fura-2 AM and Fluo-4 AM.[4][5] It is highly recommended to empirically determine the optimal conditions for your specific experiment.

Table 1: Reagent Stock and Working Concentrations

| Reagent | Stock Concentration | Solvent | Typical Working Concentration | Notes |

| This compound | 1-5 mM | Anhydrous DMSO | 1-10 µM | Higher concentrations may be needed for brain slices compared to cultured neurons.[6][7] |

| Pluronic™ F-127 | 20% (w/v) | Anhydrous DMSO | 0.02 - 0.1% (v/v) | A non-ionic detergent that aids in the solubilization and dispersion of the AM ester in aqueous loading buffers.[7] |

Table 2: Typical Loading and De-esterification Parameters for Neurons

| Parameter | Cultured Neurons | Acute Brain Slices |

| Dye Loading Concentration | 1 - 5 µM[4] | 5 - 20 µM[5][6] |

| Loading Temperature | Room Temperature or 37°C[7] | 35 - 37°C[6] |

| Loading Time | 20 - 45 minutes[8] | 30 - 75 minutes[5][6] |

| De-esterification Time | 20 - 30 minutes[8] | 30+ minutes[6] |

| De-esterification Temp. | Room Temperature or 37°C | Room Temperature or 37°C |

Note: Loading at room temperature may help reduce the compartmentalization of the dye into organelles like mitochondria.[7] Over-loading can lead to cytotoxicity and buffering of intracellular calcium, so using the lowest effective concentration is recommended.[9]

Signaling and Detection Pathway

The diagram below illustrates the mechanism by which this compound reports neuronal calcium influx.

Caption: Mechanism of neuronal Ca²⁺ detection using AM ester dyes.

Experimental Protocols

Protocol 1: Loading this compound into Cultured Neurons

This protocol provides a general procedure for loading cultured neurons on glass coverslips.

1. Reagent Preparation:

- 1.1. Dye Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture.

- 1.2. Pluronic F-127 Stock: Prepare a 20% (w/v) solution of Pluronic F-127 in anhydrous DMSO. This may require gentle warming to fully dissolve. Store at room temperature; do not refrigerate, as it may solidify.[7]

- 1.3. Loading Buffer: Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a custom artificial cerebrospinal fluid (aCSF) that is free of phenol (B47542) red.

2. Preparation of Loading Solution:

- 2.1. For each coverslip, prepare 1-2 mL of loading solution.

- 2.2. In a microcentrifuge tube, mix a volume of the this compound stock solution with an equal volume of the 20% Pluronic F-127 stock solution.[7] For example, mix 1 µL of 1 mM dye stock with 1 µL of 20% Pluronic.

- 2.3. Immediately dilute this mixture into the pre-warmed (37°C or room temp) loading buffer to achieve the final desired dye concentration (e.g., 4 µM).[8] Vortex vigorously for 30-60 seconds to disperse the dye.